molecular formula C23H23N5O5S B2463313 N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-57-1

N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2463313
CAS No.: 852437-57-1
M. Wt: 481.53
InChI Key: VZTYPFYNWGSVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with two methoxyphenyl groups and a thioacetamide side chain. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a fused bicyclic system known for its pharmacological versatility, including roles in antiproliferative and enzyme-inhibitory activities . The compound’s structure is distinguished by:

  • Dual methoxyphenyl substituents: A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3,4-dimethoxyphenyl group on the triazolopyridazine core. These substituents likely enhance solubility and modulate electronic interactions with biological targets.
  • Thioether linkage: The sulfur atom in the acetamide side chain may influence metabolic stability and binding kinetics compared to oxygen analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-30-15-6-7-16(18(12-15)32-3)24-21(29)13-34-22-10-9-20-25-26-23(28(20)27-22)14-5-8-17(31-2)19(11-14)33-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYPFYNWGSVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, molecular structure, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25N5O3S
  • Molar Mass : 427.52 g/mol
  • CAS Number : 852437-70-8

The compound features a triazolo[4,3-b]pyridazine core linked to a dimethoxyphenyl group through a thioacetamide moiety. Such structural characteristics are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazolo-pyridazine structure is known to inhibit certain enzymes involved in cancer cell proliferation and survival. For example, it may interfere with the activity of kinases and phosphatases that regulate cell cycle progression.
  • Receptor Modulation : The compound may also modulate receptor activity related to inflammation and cancer pathways. Its interaction with specific receptors can lead to downstream signaling alterations that affect cell survival and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Notably:

  • Cytotoxicity : Research indicates that derivatives of triazolo-pyridazines exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and DLD1 (colorectal cancer). For instance, IC50 values have been reported in the low micromolar range (0.20–2.58 μM) for related compounds .

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests that this compound may also possess therapeutic potential in inflammatory diseases .

Case Studies

  • Study on HepG2 Cells : A study investigating the effects of triazole derivatives on HepG2 cells found that certain compounds led to significant growth inhibition (GI50 values ranging from 0.49 to 48.0 μM). The mechanisms involved apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : In a model using RAW264.7 macrophages, compounds similar to this compound were shown to downregulate mRNA levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerHepG20.25 μM
AnticancerMCF70.20–2.58 μM
Anti-inflammatoryRAW264.7Downregulation of iNOS

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including those similar to N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, exhibit significant antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds with triazole structures have shown potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. In vitro studies have reported activities significantly higher than traditional antibiotics such as ampicillin .
  • Antifungal Activity : The presence of the triazole moiety is associated with antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus, making these compounds valuable in treating fungal infections .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles are noted for their chemopreventive and chemotherapeutic effects on cancer cells. Studies have suggested that compounds similar to this compound can induce apoptosis in cancer cells by modulating various signaling pathways .

Case Study: In Vitro Anticancer Activity

In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis
Compound BHeLa (Cervical Cancer)15Cell Cycle Arrest

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Drug Design and Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with biological targets can be explored through molecular docking studies to predict binding affinities and optimize lead compounds for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are contextualized below against analogs with shared pharmacophores.

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Reported Activities Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-dimethoxyphenyl); 2-((thio)acetamide)-N-(2,4-dimethoxyphenyl) Antiproliferative (inferred); potential kinase modulation
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632; CAS 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl; N-methylacetamide Lin28 inhibition, cancer stem cell differentiation, reduced tumorsphere formation
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7) [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl; 4-ethoxyphenylacetamide Unspecified acetamide activity; structural analog
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl ethers (e.g., 10a, 10b) [1,2,4]Triazolo[4,3-b]pyridazine Ether-linked substituents (e.g., benzyl, alkyl) Loss of thrombin inhibition; antiproliferative activity in endothelial/tumor cells
(E)-2-(Benzoylamino)-3-[1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4b) [1,2,4]Triazolo[4,3-b]pyridazine Pyrazole-propenoic acid; benzoylamino High thermal stability (mp 253–255°C); potential enzyme interaction

Key Insights

Thioether vs. Ether/Oxygen Linkages: The sulfur atom in the acetamide side chain could improve metabolic stability over oxygen-containing analogs, as seen in thrombin-inactive triazolopyridazine ethers .

Biological Activity Trends :

  • Compounds with methyl or small alkyl groups (e.g., C1632) demonstrate stem cell differentiation effects via Lin28 inhibition, whereas bulkier substituents (e.g., methoxyphenyl) in the target compound may shift activity toward antiproliferative pathways .
  • Loss of thrombin inhibition in triazolopyridazine derivatives (e.g., compounds 14–17 in ) suggests that substituent choice critically determines target specificity. The target compound’s dual methoxy groups may favor interactions with kinases or epigenetic regulators over coagulation enzymes.

Thermal and Physical Properties: The high melting point (253–255°C) of E-4b highlights the influence of rigid propenoic acid substituents, whereas the target compound’s flexible thioacetamide chain may reduce crystallinity, enhancing solubility.

Research Findings and Implications

  • Structural Uniqueness : The combination of dual methoxyphenyl groups and a thioacetamide linkage distinguishes this compound from analogs like C1632 or CAS 891117-12-7, positioning it as a candidate for oncology or epigenetic research.
  • Potential Mechanisms: Analogous to C1632’s Lin28 inhibition , the target compound may act on RNA-binding proteins or kinases regulated by methoxy-aromatic interactions.
  • Synthetic Accessibility: and highlight methods for triazolopyridazine functionalization, suggesting feasible scale-up via Mitsunobu reactions or heterocyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.